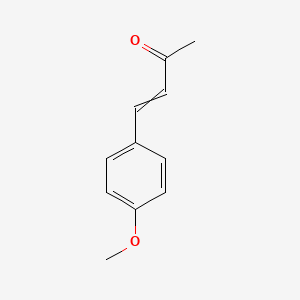

Anisylidene acetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3 |

InChI Key |

WRRZKDVBPZBNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Anisylidene Acetone and Its Analogues

Classical Condensation Approaches: Anisaldehyde-Acetone Aldol (B89426) Reaction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which often dehydrates to yield a conjugated enone. wikipedia.orglibretexts.org In the case of anisylidene acetone (B3395972), the reaction joins acetone and p-anisaldehyde. magritek.com Because p-anisaldehyde lacks α-hydrogens, it cannot enolize, preventing self-condensation and making it an ideal electrophilic partner for the acetone enolate in a crossed-aldol reaction. wikipedia.orgtcu.edu

Base-catalyzed aldol condensation is a common and industrially favored method for synthesizing anisylidene acetone. azom.com The reaction is typically initiated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), which abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion. magritek.comtcu.edu This enolate then attacks the electrophilic carbonyl carbon of p-anisaldehyde. amherst.edu The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to produce the stable, conjugated final product, this compound. libretexts.org

A typical laboratory procedure involves preparing a solution of p-anisaldehyde in acetone and gradually adding an aqueous solution of a base like potassium hydroxide. azom.commagritek.com The reaction proceeds with continuous stirring, and the product, being a solid, precipitates from the solution upon addition of water. azom.com The crude product can then be purified by filtration and recrystallization from a solvent like ethanol (B145695). azom.commagritek.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Steps | Reference |

|---|---|---|---|---|---|

| p-Anisaldehyde | Acetone | Potassium Hydroxide (KOH) | Water/Ethanol | Gradual addition of KOH solution to reactants, stirring for ~20-30 mins, precipitation with water, and recrystallization from ethanol. | azom.commagritek.com |

| p-Anisaldehyde | Acetone | Sodium Hydroxide (NaOH) | Aqueous Ethanol | Reaction mixture stirred at room temperature. The initial aldol addition product dehydrates to the final α,β-unsaturated ketone. | amherst.edu |

Transition metal complexes offer alternative catalytic pathways for aldol condensations, sometimes providing enhanced selectivity and milder reaction conditions compared to traditional base catalysis.

Porous magnesium carboxylate metal-organic frameworks (MOFs) have been demonstrated as effective heterogeneous catalysts for aldol condensation reactions. nih.govresearchgate.net A specific example is a three-dimensional framework, [Mg(Pdc)(H₂O)]n (where H₂Pdc = pyridine-2,5-dicarboxylic acid), which catalyzes the condensation of various aromatic aldehydes with acetone. nih.gov The catalytic activity of this compound is notably enhanced upon dehydration, which increases its surface area and exposes more active sites. nih.govresearchgate.net These catalysts have the advantage of being recyclable and reusable without significant loss of activity. nih.gov While some studies focus on homogeneous catalysis by magnesium carboxylate compounds, heterogeneous catalysts are often preferred to avoid difficult separation processes. researchgate.net

The copper(II) ion has been shown to specifically promote Claisen-Schmidt type aldol condensations between aromatic aldehydes and aliphatic ketones. oup.com Research indicates that while ions like zinc, cobalt(II), and magnesium are relatively inactive, the cupric ion effectively catalyzes the reaction. oup.com One study demonstrated that a mononuclear copper(II)-superoxide complex can induce a catalytic C-C bond formation reaction between carbonyl compounds and acetone, yielding β-hydroxy-ketones. researchgate.net The mechanism is proposed to involve the nucleophilic reactivity of the superoxide (B77818) species towards the carbonyl compound. researchgate.net The use of acetonitrile (B52724) as a solvent can be crucial, as it may function as a labile ligand for copper and minimize catalyst poisoning by hydrolysis. researchgate.net

Hydrotalcites, which are layered double hydroxides (LDHs), are recognized as effective heterogeneous base catalysts for various organic reactions, including aldol condensations. nih.govrsc.org Modified hydrotalcites can be prepared by coprecipitation, and their catalytic activity can be optimized by adjusting factors such as the Mg/Al molar ratio and the base concentration used in their preparation. researchgate.net For the condensation of anisaldehyde and acetone, a modified hydrotalcite catalyst showed excellent activity and selectivity. researchgate.net Optimal reaction conditions were identified as a catalyst dosage of 6%, a reaction temperature of 60°C, and a reaction time of 10 hours, which resulted in a conversion rate of anisaldehyde of 99.69% and a product yield of 97.50%. researchgate.net The use of microwave irradiation during the synthesis of Mg-Al hydrotalcites has also been shown to improve their catalytic activity in the self-condensation of acetone. nih.gov

| Catalyst Type | Preparation Method | Optimal Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Modified Hydrotalcite | Coprecipitation with ultrasonic treatment and roasting. n(Mg):n(Al) = 3:1. | 6% catalyst, 60°C, 10 hours, n(acetone):n(anisic aldehyde) = 9:1. | 99.69% conversion, 97.50% yield. | researchgate.net |

| Porous Magnesium Carboxylate MOF | Synthesized from magnesium nitrate (B79036) and pyridine-2,5-dicarboxylic acid. | Dehydrated catalyst used in THF solvent. | Enhanced activity upon dehydration. Specific yield for anisaldehyde not detailed but effective for aromatic aldehydes. | nih.govresearchgate.net |

Transition Metal Complex Catalysis in Anisaldehyde-Acetone Condensation

Magnesium Carboxylate Complexes

Enzymatic Bioconversion Routes to this compound Precursors

Biocatalysis presents an alternative, environmentally benign approach to chemical synthesis. In the context of aldol reactions, enzymes known as aldolases catalyze the formation of carbon-carbon bonds. wikipedia.orgnih.gov Type II aldolases, for example, utilize a zinc ion in their active site to activate the donor substrate, facilitating the generation of a zinc enolate which then reacts with an acceptor aldehyde. nih.gov While direct enzymatic synthesis of this compound is not widely documented, enzymatic routes are employed in the synthesis of its precursors or related structures. For instance, the biosynthesis of flavonoids and rotenoids involves aldol-type condensation and cyclization steps. thieme-connect.com The principles of aldolase (B8822740) catalysis, which mimic the base-catalyzed chemical mechanism, provide a template for developing biocatalytic processes for compounds like this compound. nih.gov

Aldolase-Mediated Aldolization of Acetone and Substituted Benzaldehydes

The use of enzymes, or biocatalysts, for aldol reactions represents a significant advancement in synthetic organic chemistry, offering high selectivity under mild conditions. rsc.org Natural aldolases (Types I and II) are the enzymes that catalyze these carbon-carbon bond formations in nature. rsc.org Type I aldolases, in particular, utilize an enamine-based mechanism involving a lysine (B10760008) residue in the active site, a principle that has inspired the design of synthetic biocatalysts. rsc.org

Researchers have successfully developed short peptides that mimic the function of Type I aldolases for asymmetric catalysis. In one study, peptides were designed and synthesized to catalyze the aldol reaction between acetone and substituted aromatic aldehydes, such as p-nitrobenzaldehyde. rsc.org The catalytic activity of these peptides was tested, revealing that while conversions could be low, good enantioselectivities of up to 80% were achievable. rsc.org

Table 1: Peptide-Catalyzed Aldol Reaction of Acetone and p-Nitrobenzaldehyde rsc.orgThis table summarizes the effectiveness of two different peptide mimics (TP_Asp and TP_ADLys) as catalysts.

| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| TP_Asp | Acetone/Water | 48 | 15 | 70 |

| TP_ADLys | Acetone/Water | 48 | 20 | 80 |

In addition to peptide mimics, other enzymes have been shown to exhibit promiscuous activity, catalyzing aldol condensations. For instance, Porcine Pancreas Lipase (PPL) was used to catalyze the reaction between 4-nitrobenzaldehyde (B150856) and acetone, achieving a 96.4% substrate conversion over 144 hours, albeit with low enantioselectivity (14.7% ee). mdpi.com This demonstrates that various enzymes, not just dedicated aldolases, can be harnessed for this transformation.

Microbiological Synthesis Pathways for Phenyl-3-buten-2-one Type Aromatic Precursors

Microorganisms provide whole-cell factory systems for the synthesis of complex molecules. The biotransformation of phenyl-3-buten-2-one type compounds has been demonstrated using various microbial strains. For example, the yeast Saccharomyces cerevisiae is capable of mediating reactions on analogues of this compound. google.com In studies involving (Z)-3-XCH2-4-(C6H5)-3-buten-2-one enones, Saccharomyces cerevisiae cells were used to produce chiral ketones through cascade reactions. google.com

Another notable example is the biosynthesis of raspberry ketone, 4-(4-hydroxyphenyl)-butan-2-one, by the basidiomycete Nidula niveo-tomentosa. Research has shown that 4-(4-hydroxyphenyl)-3-buten-2-one, an analogue of this compound, is an intermediate in this fungal pathway. aminer.org This indicates the presence of enzymatic machinery within the fungus capable of constructing the phenyl-3-buten-2-one backbone. aminer.org The pathway involves the side-chain elongation of a benzoate (B1203000) moiety, differing from established plant pathways. aminer.org

Optimization of Synthetic Conditions for Enhanced Yield and Stereoselectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Traditional base-catalyzed methods involve the slow addition of a base like potassium hydroxide or sodium hydroxide to a solution of p-anisaldehyde in acetone. azom.commagritek.comnvcc.edu Using a significant excess of acetone is a common strategy to minimize the formation of the double aldol condensation byproduct, 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. azom.com

Recent research has focused on using novel catalysts to improve efficiency. Modified hydrotalcite, prepared by coprecipitation, has shown excellent catalytic activity and selectivity. rsc.org A study optimized the conditions for the condensation of anisic aldehyde and acetone using this catalyst. rsc.org

Table 2: Optimization of this compound Synthesis using Modified Hydrotalcite Catalyst rsc.orgThis table shows the optimal conditions found for the reaction.

| Parameter | Optimal Value |

|---|---|

| Catalyst Dosage | 6% of reactant weight |

| Reaction Temperature | 60°C |

| Reaction Time | 10 hours |

| Molar Ratio (acetone:anisic aldehyde) | 9:1 |

Under these optimized conditions, the conversion rate of anisic aldehyde reached 99.69%, with a product yield of 97.50%. rsc.org Monitoring the reaction progress is also key for optimization. Techniques like online liquid chromatography coupled with mass spectrometry (LC-MS) can track the decline of reactants like p-anisaldehyde and the increase of the product, this compound, in real-time, allowing for precise determination of reaction completion. wisc.edu

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to make chemical processes more environmentally benign. In the context of this compound synthesis, this includes using less hazardous catalysts, employing greener solvents, and improving energy efficiency.

One approach is the use of milder and more recyclable catalysts. Modified hydrotalcites, as mentioned previously, are solid catalysts that can be easily separated from the reaction mixture and potentially reused. rsc.org Another inexpensive and mild base catalyst that has been investigated is calcium hydroxide, which can be used in the aldol condensation of diacetone alcohol with substituted benzaldehydes to produce dibenzylidene acetone derivatives, a reaction class that includes this compound synthesis. polimi.it

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and some aldol condensations can be performed effectively in an aqueous medium. pdf4pro.com For instance, using dilute aqueous ethanol (20% v/v) has been reported as a green and safe solvent system for similar reactions. rsc.org Furthermore, ultrasound-assisted synthesis has been explored as a method to enhance reaction rates, potentially reducing reaction times and energy consumption. rsc.org These methods align with the goals of sustainability by reducing reliance on volatile organic solvents and harsh reaction conditions. rsc.orgacs.org

Chemical Reactivity and Mechanistic Studies of Anisylidene Acetone

Hydrogenation and Reduction Chemistry of Anisylidene Acetone (B3395972)

The reduction of anisylidene acetone can be controlled to yield different products depending on the reaction conditions and catalysts employed.

The double bond of the α,β-unsaturated system in this compound can be selectively hydrogenated to produce the corresponding saturated ketone. For instance, the catalytic hydrogenation of this compound over Raney nickel catalyst leads to the formation of 4-(p-methoxyphenyl)-2-butanone. acs.org Similarly, hydrogenation in the presence of a palladised charcoal catalyst in acetone solution has been used to produce the saturated derivative. rsc.org Another example involves the use of an Adams's platinic oxide catalyst for the hydrogenation of a related substituted chalkone in ethyl acetate (B1210297). rsc.org

A study on the synthesis of spirocyclic compounds utilized a Raney nickel-catalyzed hydrogenation of bis(m-anisylidene) acetone to yield 1,5-bis(3-methoxyphenyl)pentan-3-one. researchgate.net This demonstrates the utility of catalytic hydrogenation in preparing precursors for more complex molecular architectures.

Table 1: Examples of Catalytic Hydrogenation of this compound and Related Compounds

| Starting Material | Catalyst | Solvent | Product | Reference |

| This compound | Raney Ni | Not specified | 4-(p-methoxyphenyl)-2-butanone | acs.org |

| Unsaturated methyl ether | Palladised charcoal | Acetone | Saturated ether | rsc.org |

| Substituted chalkone | Adams's platinic oxide | Ethyl acetate | Saturated propan-1-one | rsc.org |

| bis(m-anisylidene) acetone | Raney Ni | Not specified | 1,5-bis(3-methoxyphenyl)pentan-3-one | researchgate.net |

The reduction of α,β-unsaturated ketones like this compound can proceed via 1,2-addition (affecting the carbonyl group) or 1,4-addition (affecting the carbon-carbon double bond), leading to allylic alcohols or saturated ketones, respectively. The choice of reducing agent and reaction conditions is crucial for controlling the chemo- and regioselectivity of the reduction. While specific studies on the chemo- and regioselective reduction of this compound itself are not extensively detailed in the provided context, general principles of reducing α,β-unsaturated systems are applicable. For example, sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) is known to favor 1,2-reduction, while reagents like lithium aluminum hydride can give mixtures of 1,2- and 1,4-reduction products. The use of specific catalysts can also direct the regioselectivity of the reduction.

Catalytic Hydrogenation to Saturated Ketone Derivatives

researchgate.netresearchgate.net-Sigmatropic Rearrangements Involving this compound Scaffolds

This compound and its derivatives can participate in sigmatropic rearrangements, which are powerful tools for the construction of complex cyclic systems.

A notable application of this compound is in the synthesis of diaryl-substituted cyclohexenone acids. This transformation can be achieved through a reaction with phenylpyruvic acid under alkaline conditions. acs.org The reaction, which can be performed using either presynthesized this compound or by generating it in situ from p-anisaldehyde and acetone, proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement. acs.orgmagritek.com When conducted in alkaline tert-butanol (B103910) or toluene (B28343) with microwave assistance, the reaction yields predominantly the anti configuration product with high isolated yields. acs.org Conversely, carrying out the reaction in alkaline water results in a mixture of anti and syn conformation products. acs.org

Table 2: Synthesis of Cyclohexenone Acids from this compound

| Reactants | Conditions | Major Product Configuration | Reference |

| This compound, Phenylpyruvic acid | NaOH, tert-BuOH or Toluene, Microwave | anti | acs.org |

| This compound, Phenylpyruvic acid | NaOH, Water | anti and syn mixture | acs.org |

The formation of cyclohexenone acids from this compound and phenylpyruvic acid involves a fascinating mechanistic pathway. The process begins with the formation of a hemiketal intermediate from the enolate of phenylpyruvic acid and this compound. acs.org This intermediate then undergoes an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org Following a proton transfer, a diketone intermediate is formed, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration to yield the final cyclohexenone acid product. acs.org The diastereospecificity of this reaction is attributed to the oxy-Cope rearrangement. acs.org

In aqueous alkaline conditions, an alternative pathway involving an intermolecular aldol condensation followed by a disrotatory electrocyclization can lead to the formation of the syn epimer. acs.org

Synthesis of Cyclohexenone Acids via this compound Condensation

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system in this compound makes it susceptible to nucleophilic attack. These reactions are fundamental to the synthetic utility of this compound.

Nucleophilic addition to the carbonyl group (1,2-addition) or to the β-carbon (1,4-conjugate addition or Michael addition) can occur. acs.orglibretexts.org The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. For example, the reaction of α,β-unsaturated ketones with hydrazines is a well-established method for the synthesis of 2-pyrazolines. researchgate.net This reaction typically proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by intramolecular cyclization and dehydration.

The aldol condensation of p-anisaldehyde with acetone, which is used to synthesize this compound, is itself an example of a nucleophilic addition reaction where the enolate of acetone acts as the nucleophile. magritek.com Further reaction of this compound with another equivalent of acetone enolate can lead to the formation of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. magritek.com

Reaction with Thiocyanic Acid in β-Isothiocyanato Ketone Formation

Condensation Reactions of this compound in Heterocyclic Synthesis

The presence of two reactive functional groups, the ketone and the α,β-unsaturated system, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions.

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. A common and effective method for their synthesis is the condensation reaction of chalcones with hydrazine and its derivatives. orientjchem.orgdergipark.org.tr this compound, as a chalcone, reacts with hydrazine hydrate, typically in a solvent like ethanol (B145695) under reflux, to form pyrazoline derivatives. orientjchem.org

The reaction mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon of this compound to form a hydrazone intermediate. This is followed by an intramolecular Michael addition, where the second nitrogen atom of the hydrazine attacks the β-carbon of the double bond, leading to the formation of the five-membered pyrazoline ring. dergipark.org.tr The use of substituted hydrazines allows for the synthesis of N-substituted pyrazolines.

| Reactants | Solvent | Conditions | Product | Reference |

| Chalcone, Hydrazine Hydrate | Ethanol | Reflux | Pyrazoline | orientjchem.org |

| Chalcone, Hydrazine Hydrate, Acetic Acid | Anhydrous Ethanol | - | 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.tr |

This table outlines the general conditions for the synthesis of pyrazoline derivatives from chalcones.

γ-Butyrolactones are another important class of heterocyclic compounds found in many natural products. nih.gov While direct synthesis from this compound is not extensively documented, its structure suggests potential pathways for conversion to butyrolactone derivatives. One plausible route involves the reduction of the ketone functionality of this compound to the corresponding allylic alcohol. This allylic alcohol can then undergo a carboxylative cyclization to form a γ-butyrolactone. Recent studies have shown that allylic alcohols can be converted to γ-butyrolactones using the CO₂ radical anion under photoredox catalysis. nih.gov

Another synthetic strategy for butyrolactone derivatives involves the use of 2-acetyl-γ-butyrolactone as a starting material, which can undergo condensation with various aldehydes. nih.gov This highlights the possibility of constructing butyrolactone rings through reactions involving keto-enol tautomerism and subsequent cyclization.

Utility in Pyrazoline Derivative Preparation

Electrophilic Aromatic Substitution on this compound Derivatives

The aromatic ring of this compound, originating from anisaldehyde, is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong activating group and an ortho, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already substituted, so substitution is directed to the ortho positions.

For example, the nitration of this compound would be expected to yield 3-nitro-4-methoxybenzylidene acetone. The reaction would typically be carried out using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Similarly, bromination of anisylidene acetophenone, a related compound, has been reported. drdo.gov.in The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). youtube.comyoutube.com A subsequent deprotonation step restores the aromaticity of the ring.

| Reaction | Reagents | Expected Product Position | Reference |

| Nitration | HNO₃, H₂SO₄ | ortho to -OCH₃ | |

| Bromination | Br₂, FeBr₃ | ortho to -OCH₃ | drdo.gov.in |

This table indicates the expected regioselectivity for electrophilic aromatic substitution on the anisyl group of this compound.

Applications of Anisylidene Acetone in Advanced Organic Synthesis and Materials Science

Anisylidene Acetone (B3395972) as a Building Block for Spirocyclic Ligands and Auxiliaries

The structural framework derived from anisylidene acetone is fundamental to the synthesis of sophisticated chiral ligands, which are indispensable tools in asymmetric catalysis. These ligands create a chiral environment around a metal center, enabling the synthesis of enantiomerically pure compounds.

A key application of an this compound-related precursor is in the synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL), a highly effective C2-symmetric chiral ligand. The synthesis begins with a twofold aldol (B89426) condensation of m-anisaldehyde with acetone, which produces bis(m-anisylidene)acetone. researchgate.net This step establishes the foundational carbon skeleton required for the spirocyclic system.

The synthesis proceeds through several key transformations:

Hydrogenation : The bis(m-anisylidene)acetone is subjected to Raney nickel-catalyzed hydrogenation to saturate the double bonds, yielding 1,5-bis(3-methoxyphenyl)pentan-3-one. researchgate.net

Protective Bromination : To control the regioselectivity of the subsequent cyclization, the aryl rings are brominated. researchgate.net

Intramolecular Friedel-Crafts Alkylation : A double intramolecular Friedel-Crafts alkylation, promoted by polyphosphoric acid, forges the spirocyclic indane core. researchgate.net

Debromination and Demethylation : The protective bromine atoms are removed, and the methoxy (B1213986) groups are cleaved using boron tribromide (BBr₃) to afford the final racemic SPINOL product. researchgate.net

The resulting SPINOL can be resolved into its enantiomers, which serve as powerful ligands and auxiliaries in a multitude of asymmetric reactions. researchgate.net

The enantiomerically pure SPINOL scaffold, derived from the bis(anisylidene)acetone precursor, is a critical starting material for a class of privileged ligands known as chiral phosphonites. researchgate.net New monodentate chiral phosphonites have been synthesized from pure SPINOL. researchgate.net These phosphonites have proven to be highly efficient ligands in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, achieving excellent enantioselectivities. researchgate.net The electronic properties of these ligands can be fine-tuned, although studies have shown that introducing electron-withdrawing substituents on the P-phenyl ring can decrease both reactivity and enantioselectivity. researchgate.net

Synthesis of SPINOL and Related Chiral Scaffolds

Precursor Role in the Synthesis of Diverse Pharmaceuticals and Agrochemicals

This compound and its derivatives serve as intermediates in the synthesis of various heterocyclic compounds with potential biological activity. For instance, anisylidene-2-imidazolin-5-ones, prepared from this compound precursors, are recognized as useful intermediates for both pharmaceuticals and agrochemicals. uoc.ac.in The imidazolinone core is a common motif in bioactive molecules, and the anisylidene moiety provides a scaffold for further chemical elaboration to generate libraries of compounds for screening and development.

Intermediate in the Synthesis of Natural Product Analogues

This compound is a key intermediate in the synthesis of commercially important natural product analogues, most notably raspberry ketone.

Raspberry ketone, chemically known as 4-(4-methoxyphenyl)-2-butanone (B1665111), is the primary aroma compound of raspberries and is widely used in the fragrance and flavor industries. chemicalbook.comresearchgate.net The industrial synthesis of this compound relies heavily on this compound as the direct precursor. chemicalbook.comchemdad.comguidechem.com

The synthesis involves two main steps:

Aldol Condensation : Anisaldehyde is condensed with acetone in a base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) to produce this compound. chemicalbook.com

Selective Hydrogenation : The carbon-carbon double bond of this compound is selectively hydrogenated to yield the saturated ketone, raspberry ketone. chemicalbook.comgoogle.com This reduction is typically carried out using a palladium catalyst under a hydrogen atmosphere. chemicalbook.comchemdad.comguidechem.com This method is scalable and provides good yields under relatively mild conditions. google.com

| Step | Reactants | Catalyst/Reagent | Product |

| 1 | Anisaldehyde, Acetone | Base (e.g., NaOH) | This compound |

| 2 | This compound, H₂ | Palladium (Pd) catalyst | 4-(4-Methoxyphenyl)-2-butanone (Raspberry Ketone) |

Applications in Sugar Chemistry and Glycosylation Strategies

While not a direct application of this compound itself, the "anisylidene" group, derived from its precursor anisaldehyde, plays a crucial role as a protecting group in carbohydrate chemistry. Anisylidene acetals are commonly used to protect diol functionalities in sugars, enabling regioselective manipulation of other hydroxyl groups. jst.go.jpmdpi.com

For example, an anisylidene group can be installed to protect the 4,6-hydroxyl groups of a glucopyranoside. mdpi.comacs.org This protecting group can later be regioselectively opened, typically using reagents like diisobutylaluminium hydride (DIBAL), to expose one of the hydroxyl groups for further glycosylation or functionalization. jst.go.jp This strategy is a cornerstone of the synthesis of complex oligosaccharides and glycoconjugates, allowing for precise control over the construction of glycosidic linkages. jst.go.jpnih.govniph.go.jp

Formation and Utility of Anisylidene Acetals in Carbohydrate Protection

Anisylidene acetals are widely employed as protecting groups for 1,2- and 1,3-diol systems within carbohydrate molecules. nih.govuniversiteitleiden.nl In the context of hexopyranosides, they are most commonly used to protect the C-4 and C-6 primary and secondary hydroxyl groups simultaneously. The formation of these cyclic acetals is typically achieved through the acid-catalyzed reaction of a suitable glycopyranoside with anisaldehyde or an equivalent reagent like anisaldehyde dimethyl acetal (B89532). chempap.orgnumberanalytics.com For instance, reacting methyl α-D-glucopyranoside with anisaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid in an appropriate solvent such as dimethylformamide (DMF) yields the corresponding 4,6-O-anisylidene acetal. chempap.org

The primary utility of the anisylidene acetal lies not just in its stability under a range of reaction conditions but in its capacity for subsequent regioselective cleavage. nih.govthieme-connect.com While the acetal can be fully hydrolyzed back to the diol under acidic conditions, its most significant application is in reductive ring-opening reactions. acs.org These reactions cleave the acetal ring to generate a stable p-methoxybenzyl (PMB) ether at either the C-4 or C-6 position, liberating the other hydroxyl group for further chemical modification. This strategy provides a powerful method for differentiating between the C-4 and C-6 hydroxyls, a common challenge in carbohydrate synthesis. nih.gov

Regioselective Functionalization of Anisylidene-Protected Glycopyranosides

The ability to control the outcome of the acetal ring opening is a cornerstone of modern carbohydrate synthesis. By carefully selecting reagents and reaction conditions, chemists can selectively expose either the C-4 or C-6 hydroxyl group of an anisylidene-protected glycopyranoside. nih.gov This regioselectivity is crucial for the stepwise assembly of complex oligosaccharides and glycoconjugates, including those with biological relevance like heparan sulfate. nih.gov

The regioselective reductive cleavage of 4,6-O-anisylidene acetals is influenced by factors such as the choice of Lewis acid and hydride source, steric hindrance, and reaction temperature. nih.gov Two main pathways are generally exploited: one favoring the formation of a 4-O-PMB ether and the other a 6-O-PMB ether.

Formation of 4-O-PMB Ethers: Cleavage that leaves the PMB group at the C-4 position, thus exposing the C-6 hydroxyl group, is often achieved using bulky Lewis acids. The regioselectivity in these cases is thought to be driven by sterics, as the less hindered C-6 oxygen is more accessible to the bulky reagent. nih.gov Reagents such as diisobutylaluminum hydride (DIBAL-H) are effective for this transformation. lookchem.comjst.go.jp Another set of conditions involves using sodium cyanoborohydride (NaCNBH₃) in the presence of trimethylsilyl (B98337) chloride (TMSCl). nih.gov More recently, the combination of borane (B79455) (BH₃) and dibutylboron triflate (Bu₂BOTf) at 0 °C has been shown to produce 4-O-PMB ethers with excellent regioselectivity and yields. nih.govnih.gov

Formation of 6-O-PMB Ethers: Conversely, to form a 6-O-PMB ether and liberate the C-4 hydroxyl group, conditions are chosen that favor coordination at the more Lewis basic C-4 oxygen. nih.gov The classic reagent for this is NaCNBH₃ under protic conditions. nih.gov A significant advancement in this area is the discovery that the regioselectivity of the BH₃/Bu₂BOTf system is temperature-dependent. nih.govnih.gov While performing the reaction at 0 °C yields the 4-O-PMB ether, lowering the temperature to -78 °C dramatically reverses the selectivity, yielding the 6-O-PMB ether exclusively. nih.gov This temperature-controlled method enhances the synthetic utility of the anisylidene acetal, allowing access to either regioisomer from a common precursor simply by adjusting the reaction temperature. nih.gov

The following table summarizes the conditions for the regioselective reductive opening of 4,6-O-anisylidene acetals in glycopyranosides.

| Desired Product | Exposed Hydroxyl | Reagents | Typical Conditions | Controlling Factor | Reference |

|---|---|---|---|---|---|

| 4-O-PMB Ether | C-6 OH | DIBAL-H | - | Steric hindrance | lookchem.comjst.go.jp |

| 4-O-PMB Ether | C-6 OH | NaCNBH₃, TMSCl | - | Steric hindrance | nih.gov |

| 4-O-PMB Ether | C-6 OH | BH₃·THF, Bu₂BOTf | 0 °C | Kinetic control at higher temperature | nih.govnih.gov |

| 6-O-PMB Ether | C-4 OH | NaCNBH₃ | Protic solvent (e.g., acid catalyst) | Lewis basicity (O-4 > O-6) | nih.gov |

| 6-O-PMB Ether | C-4 OH | BH₃·THF, Bu₂BOTf | -78 °C | Thermodynamic control at lower temperature | nih.gov |

Derivative Synthesis and Functionalization of Anisylidene Acetone

Synthesis of Substituted Anisylidene Acetone (B3395972) Derivatives

The synthesis of substituted anisylidene acetone derivatives is primarily achieved through the Claisen-Schmidt condensation reaction. This reaction involves the cross-aldol condensation of an aromatic aldehyde, in this case, anisaldehyde (4-methoxybenzaldehyde), with a ketone, acetone, which possesses an α-hydrogen. wikipedia.orggordon.edu The reaction is typically base-catalyzed, with sodium hydroxide (B78521) being a common choice. wikipedia.org The initial product is a β-hydroxy ketone, which readily undergoes dehydration to form the more stable α,β-unsaturated ketone, this compound. magritek.commiracosta.edu This method is advantageous due to its simplicity and the ability to generate quantitative yields, sometimes even in the absence of a solvent. wikipedia.org

Variations of the Claisen-Schmidt condensation allow for the synthesis of a wide range of substituted derivatives. By using substituted benzaldehydes or ketones, a diverse library of this compound analogs can be created. researchgate.net For instance, the reaction of different aromatic aldehydes with acetone can produce a variety of enones. acs.org

α-Methyl this compound Synthesis and Reactivity

The introduction of a methyl group at the α-position of this compound, yielding α-methyl this compound, alters the electronic and steric properties of the molecule, influencing its reactivity. The synthesis of this derivative can be achieved through modifications of the standard Claisen-Schmidt condensation or by subsequent alkylation reactions.

The reactivity of α-methyl this compound is characterized by the presence of the α-methyl group, which can influence subsequent chemical transformations. For example, in addition reactions, the methyl group can exert steric hindrance, directing the approach of incoming nucleophiles. Furthermore, the electronic effect of the methyl group can modulate the reactivity of the conjugated system.

| Compound Name | CAS Number | Alternate Names |

| α-Methyl this compound | 104-27-8 | 1-(p-Methoxyphenyl)-1-penten-3-one, p-Methoxystyryl ethyl ketone, alpha-Methylanisalacetone |

Table 1: α-Methyl this compound Identification. ifrafragrance.org

Functional Group Interconversions on the this compound Skeleton

The this compound framework allows for a variety of functional group interconversions, enabling the synthesis of a broad spectrum of derivatives. The ketone and the double bond within the α,β-unsaturated system are the primary sites for these transformations.

One common transformation is the reduction of the carbonyl group. For instance, catalytic hydrogenation can be employed to selectively reduce the double bond, yielding 1-(4-methoxyphenyl)butan-2-one. The choice of catalyst and reaction conditions is crucial for achieving high selectivity. Further reduction can convert the ketone to a secondary alcohol.

The double bond can also be a site for various addition reactions. For example, the addition of thiocyanic acid to chalcones, including this compound, can lead to the formation of β-isothiocyanato ketones, although the reaction can be substrate-dependent. researchgate.net Bromination of the double bond creates a dibromide intermediate, which can then undergo dehydrobromination to introduce an alkyne functionality. drdo.gov.in

Epoxidation of the double bond using reagents like dimethyldioxirane (B1199080) (DMDO) can produce the corresponding epoxide, introducing a three-membered heterocyclic ring into the structure. acs.org The stereoselectivity of this reaction can be influenced by the reaction conditions. acs.org

Stereochemical Control in this compound Derivative Synthesis

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial for accessing specific isomers with defined three-dimensional arrangements. This is particularly important when creating chiral centers in the molecule.

Stereochemical control can be exerted during addition reactions to the double bond. The facial selectivity of the attack by a reagent can be influenced by the existing stereochemistry of the molecule or by the use of chiral catalysts. For example, in the methylation of related systems, the use of specific reagents and conditions can lead to high stereoselectivity. nih.gov

In reactions involving the formation of new rings, such as the synthesis of cyclohexenone derivatives from this compound, the stereochemical outcome can be controlled to produce specific diastereomers. acs.org The reaction conditions, including the use of microwave irradiation, can play a significant role in determining the product distribution. acs.org The stereochemistry of the final products can be confirmed using techniques like X-ray crystallography and NMR spectroscopy. acs.orgnih.gov

Exploration of Homo- and Bis-Anisylidene Acetone Architectures

The reactivity of acetone at both α-positions allows for the synthesis of larger, more complex structures, including homo- and bis-anisylidene acetone architectures. magritek.com These molecules contain multiple this compound units linked together.

A notable example is the synthesis of bis(m-anisylidene) acetone, which is formed through a twofold aldol (B89426) condensation of m-anisaldehyde with acetone. researchgate.net This symmetrical molecule serves as a precursor for the synthesis of more complex structures, such as spirocyclic compounds. researchgate.net The synthesis of bis- and other multi-component structures can also be achieved through one-pot reactions involving multiple starting materials. researchgate.net

| Architecture | Description | Synthetic Approach | Reference |

| Homo-Anisylidene Acetone | A symmetrical molecule formed from two equivalents of anisaldehyde and one equivalent of acetone. | Twofold Claisen-Schmidt condensation. | researchgate.net |

| Bis-Anisylidene Acetone | General term for molecules containing two this compound units, which may be linked in various ways. | Can be synthesized through multi-step sequences or one-pot multi-component reactions. | researchgate.net |

Table 2: Homo- and Bis-Anisylidene Acetone Architectures.

These extended architectures offer opportunities to explore the impact of multiple chromophores and reactive sites within a single molecule, potentially leading to materials with interesting optical and electronic properties.

Spectroscopic and Structural Elucidation Methodologies for Anisylidene Acetone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of anisylidene acetone (B3395972), providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their connectivity in the anisylidene acetone molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methoxy (B1213986) group protons, and the methyl ketone protons are observed. The coupling between adjacent protons provides further structural information. For instance, the protons on the double bond (H-3 and H-4) typically appear as doublets due to coupling with each other. The aromatic protons on the p-methoxyphenyl group often show a characteristic splitting pattern.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| CH₃ (ketone) | ~2.3 | Singlet |

| OCH₃ | ~3.8 | Singlet |

| H-3 | ~6.6 | Doublet |

| H-4 | ~7.5 | Doublet |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbon of the ketone, the carbons of the double bond, the aromatic carbons, the methoxy carbon, and the methyl carbon of the ketone group. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbon (C-2) is significantly downfield due to the deshielding effect of the oxygen atom.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1 (CH₃) | ~27 |

| C-2 (C=O) | ~198 |

| C-3 | ~125 |

| C-4 | ~143 |

| Aromatic C (with OCH₃) | ~161 |

| Aromatic C (ipso) | ~127 |

| Aromatic CH | ~114, ~130 |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive correlations between protons and carbons. mdpi.comsfu.ca

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This helps in unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. mdpi.com This is particularly useful for identifying the connectivity of different fragments within the molecule, such as linking the acetyl group to the styryl framework. For instance, an HMBC correlation between the methyl protons (C-1) and the carbonyl carbon (C-2) would confirm their proximity.

Carbon-13 (13C) NMR Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. tandfonline.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands in the IR spectrum of this compound include:

A strong absorption band for the C=O (carbonyl) stretching of the α,β-unsaturated ketone, typically appearing around 1660-1680 cm⁻¹.

A band corresponding to the C=C (alkene) stretching vibration, usually found around 1600-1650 cm⁻¹.

Bands in the region of 1500-1600 cm⁻¹ are indicative of the aromatic C=C stretching vibrations.

C-H stretching vibrations for the aromatic and vinylic protons are observed above 3000 cm⁻¹, while those for the methyl and methoxy groups are seen just below 3000 cm⁻¹.

A strong band associated with the C-O stretching of the methoxy group is typically present around 1250 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (α,β-unsaturated ketone) | ~1665 |

| C=C Stretch (alkene) | ~1605 |

| C=C Stretch (aromatic) | ~1580, ~1510 |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. tandfonline.com The molecular formula of this compound is C₁₁H₁₂O₂, which corresponds to a molecular weight of approximately 176.21 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, fragmentation may involve the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tandfonline.com This method is particularly useful for the analysis of this compound in complex mixtures, such as in fragrance formulations or environmental samples. au.dkeuropa.eu

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that allows for the positive identification and quantification of the compound. europa.eu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous identification of compounds, distinguishing between molecules with the same nominal mass. alevelchemistry.co.uk

In the analysis of this compound, HRMS provides the exact molecular mass, which can be compared to the calculated theoretical mass to confirm its elemental formula (C₁₁H₁₂O₂). nih.gov For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, (E)-4-(p-tolyl)but-3-en-2-one, was found to be 161.0961, with the experimental value determined as 161.0959, demonstrating the high accuracy of the technique. rsc.org Similarly, for (E)-4-(4-fluorophenyl)but-3-en-2-one, the calculated m/z for [M+H]⁺ was 165.0710, and the found value was 165.0703. rsc.org This level of precision is essential for confirming the successful synthesis of the target compound and for identifying unknown impurities. measurlabs.com

The technique is particularly useful in complex reaction mixtures where multiple products or byproducts may be present. nih.gov HRMS can be coupled with techniques like electrospray ionization (ESI) for the analysis of a wide range of organic molecules. thieme-connect.comacs.org

Table 1: Illustrative HRMS Data for this compound Analogs

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| (E)-4-(p-tolyl)but-3-en-2-one | C₁₁H₁₂O | 161.0961 | 161.0959 |

Chromatographic Techniques for Purification and Analysis

Chromatography is an essential tool in chemical synthesis and analysis, used for separating, identifying, and purifying the components of a mixture. For this compound, both liquid and gas chromatography are routinely employed.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a fundamental technique for monitoring the progress of the Claisen-Schmidt condensation reaction that produces this compound and for assessing the purity of the final product. magritek.comwikipedia.org The synthesis involves the base-catalyzed reaction between anisaldehyde and acetone.

In a typical setup, a reverse-phase column (like a C18 column) is used with a mobile phase consisting of a mixture of solvents, such as methanol (B129727) and water, sometimes acidified. researchgate.net A UV detector is commonly employed for detection, as the conjugated system in this compound absorbs UV light. By analyzing samples from the reaction mixture at different time intervals, the consumption of reactants (anisaldehyde and acetone) and the formation of the product can be tracked. magritek.com This real-time monitoring allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. magritek.com

Once the reaction is complete, HPLC is used to determine the purity of the isolated this compound. The area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of methanol and water (often with formic acid) researchgate.net |

| Detector | UV-Vis (set at a wavelength where the analyte absorbs maximally) |

| Application | Monitoring reaction progress and assessing final product purity |

Gas chromatography (GC) is another vital technique for the analysis of this compound, particularly for assessing its purity and identifying volatile components. au.dkchromatographyonline.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. biomedpharmajournal.org GC is often coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, allowing for their definitive identification. biomedpharmajournal.orgeuropa.eu

GC-MS analysis of this compound would show a peak at a specific retention time corresponding to the compound, and the associated mass spectrum would display the molecular ion peak and a characteristic fragmentation pattern. nist.gov This method is highly effective for detecting and identifying impurities, even at trace levels. chromatographyonline.com For instance, in the analysis of fragrance chemicals, GC-MS is used to identify and quantify individual components in complex mixtures. europa.eu

Table 3: GC in the Analysis of Carbonyl Compounds

| Analytical Technique | Application in Carbonyl Compound Analysis | Reference |

|---|---|---|

| GC-MS | Identification and quantification of volatile compounds in complex mixtures. biomedpharmajournal.orgeuropa.eu | biomedpharmajournal.orgeuropa.eu |

| GC×GC–MS | Broad spectrum chemical analysis for characterizing impurities in solvents like acetone. chromatographyonline.com | chromatographyonline.com |

Liquid Chromatography (LC) for Reaction Monitoring and Purity Assessment

X-ray Crystallography for Solid-State Structural Determination

For this compound, which is a crystalline solid, X-ray crystallography can be used to obtain its definitive crystal structure. flavscents.comchemsrc.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. anton-paar.com The diffraction pattern produced is used to calculate the electron density map and, subsequently, the atomic positions within the crystal lattice. anton-paar.com

The crystal structure of this compound would confirm the planarity of the aromatic ring and the α,β-unsaturated ketone moiety. It would also reveal the specific stereochemistry of the double bond, which is typically the more stable E (trans) isomer. Such structural details are crucial for understanding the molecule's physical properties and its interactions in biological or material science applications. researchgate.net The Cambridge Structural Database (CSD) is a repository for such crystal structure data, and a structure for p-Methoxybenzylideneacetone (a synonym for this compound) has been deposited with the CCDC number 877319. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-methoxyphenyl)but-3-en-2-one |

| (E)-4-(p-tolyl)but-3-en-2-one |

| (E)-4-(4-fluorophenyl)but-3-en-2-one |

| Anisaldehyde |

| Acetone |

| p-Methoxybenzylideneacetone |

| Methanol |

| Water |

Computational and Theoretical Investigations of Anisylidene Acetone Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving anisylidene acetone (B3395972). For instance, in the aldol (B89426) condensation reaction between anisaldehyde and acetone to form anisylidene acetone, DFT calculations can predict the energies of reactants, transition states, and products. This allows for the determination of the reaction pathway with the lowest activation energy, thus clarifying the mechanism.

Studies have utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to optimize the geometries of molecules and calculate their frontier molecular orbital energies (HOMO and LUMO). These calculations are crucial for understanding the reactivity of the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively.

In the context of reactions where this compound acts as a precursor, such as in the synthesis of heterocyclic systems through acs.orgacs.org-sigmatropic rearrangements, computational studies have been performed to understand the reaction mechanism and the origin of enantioselectivity. acs.org These theoretical findings have shown good agreement with experimental results. acs.org

Here is a data table summarizing typical parameters obtained from quantum chemical calculations for molecules related to this compound:

| Parameter | Description | Typical Calculated Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with derivative | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with derivative | |

| ΔE (LUMO-HOMO) | Energy gap, related to chemical reactivity | Varies with derivative |

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and its influence on reactivity and physical properties. The molecule possesses rotational freedom around several single bonds, leading to various possible conformations.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps identify the most stable conformers (lowest energy structures). nih.govnih.gov For this compound, the planarity of the α,β-unsaturated ketone system conjugated with the aromatic ring is a key feature. However, torsions around the bond connecting the phenyl ring to the enone moiety and the bond between the carbonyl carbon and the adjacent methyl group can lead to different spatial arrangements.

Studies on related systems, such as substituted β-d-glucopyranosides, have employed a combination of NMR spectroscopy and molecular mechanics (AMBER) calculations to determine conformational preferences. nih.gov While not directly on this compound, these studies highlight the methodologies used. For example, variable-temperature NMR experiments can provide thermodynamic parameters (ΔΔH and ΔΔS) for different conformers. nih.gov For this compound, computational methods can predict the relative energies of conformers, such as the s-cis and s-trans arrangements around the C-C single bond of the enone.

The following table illustrates the type of data generated from conformational analysis:

| Conformer | Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | θ1, θ2 | 0.0 (most stable) | High |

| Conformer B | θ'1, θ'2 | > 0 | Low |

Note: Specific values for this compound require dedicated computational studies.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.

NMR Spectroscopy: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. While the absolute calculated values may differ from experimental ones, the trends and relative shifts are often in good agreement. For complex molecules, computational data can aid in the assignment of ambiguous signals in the experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. acs.org These predicted IR spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the presence of specific functional groups. For this compound, key vibrational modes include the C=O stretch of the ketone, the C=C stretch of the alkene, and various vibrations associated with the methoxy-substituted phenyl group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. mdpi.com For this compound, the π-conjugation across the phenyl ring, double bond, and carbonyl group gives rise to characteristic n-π* and π-π* transitions. Calculations can predict the wavelength of maximum absorption (λ_max), which can be compared to experimental measurements in a solvent like acetone.

A comparison of predicted and experimental spectroscopic data might look like this:

| Spectroscopic Data | Predicted Value | Experimental Value | Reference |

| ¹H NMR (δ, ppm) | Varies per proton | Varies per proton | acs.org |

| ¹³C NMR (δ, ppm) | Varies per carbon | Varies per carbon | acs.org |

| IR (ν, cm⁻¹) | C=O stretch, C=C stretch | C=O stretch, C=C stretch | acs.org |

| UV-Vis (λ_max, nm) | ~300-400 nm | ~375 nm (for a related system) |

Studies on Catalytic Mechanisms Involving this compound as a Substrate

This compound can serve as a substrate in various catalytic reactions, and computational studies are pivotal in understanding the underlying mechanisms. For example, in the catalytic hydrogenation of the C=C double bond of this compound, DFT calculations can model the interaction of the substrate with the catalyst surface (e.g., Palladium). This includes calculating adsorption energies, identifying the most favorable adsorption geometry, and mapping the potential energy surface for the hydrogen addition steps.

Similarly, in enzyme-catalyzed reactions where a derivative of this compound might be a substrate, molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be employed. Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site. QM/MM calculations can then be used to model the enzymatic reaction itself, treating the reacting substrate and key active site residues with a high level of theory (QM) while the rest of the protein is treated with a more computationally efficient method (MM).

Research on modified hydrotalcite as a catalyst for the synthesis of this compound has shown its excellent catalytic activity and selectivity. researchgate.net Computational models could further explore the active sites of such catalysts and the interaction with anisaldehyde and acetone to rationalize the observed efficiency.

The table below summarizes the application of computational methods in studying catalysis with this compound as a substrate:

| Catalytic Reaction | Computational Method | Investigated Aspect | Reference |

| Catalytic Hydrogenation | DFT | Substrate-catalyst interaction, reaction pathway | |

| Enzymatic Reduction | Molecular Docking, QM/MM | Substrate binding, transition state stabilization | |

| Aldol Condensation | DFT | Catalyst active site, reactant interaction | researchgate.net |

Emerging Research Avenues and Future Directions in Anisylidene Acetone Chemistry

Development of Novel Catalytic Systems for Sustainable Anisylidene Acetone (B3395972) Synthesis

The synthesis of anisylidene acetone and related dialkylideneacetones, traditionally achieved through base-catalyzed Claisen-Schmidt condensation, is a key area for green chemistry innovation. Research is moving beyond conventional catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to develop more sustainable, efficient, and reusable systems. google.comyourdolphin.com

One green approach involves using inexpensive and mild base catalysts like calcium hydroxide (Ca(OH)2) in an environmentally friendly solvent system, such as a dilute aqueous ethanol (B145695) solution. thegoodscentscompany.com This method simplifies the process, often allowing the product to be isolated by simple filtration and washing with water. thegoodscentscompany.com Another strategy employs a surfactant-free emulsion technique where NaOH and acetone are in the aqueous phase and the aldehyde is in an oil phase. yourdolphin.com The reaction occurs at the interface, and the newly formed product moves into the oil phase, preventing side reactions and leading to very high selectivity. yourdolphin.com

Heterogeneous and advanced catalytic systems are also a major focus. Supported gold-palladium (AuPd) nanoalloy catalysts have been used for a one-pot tandem reaction involving dehydrogenation of 4-methoxybenzyl alcohol, followed by aldol (B89426) condensation with acetone. google.com Other research has demonstrated the efficacy of magnesium complexes for catalyzing the carbon-carbon bond formation between aromatic aldehydes and acetone. thegoodscentscompany.com A synergistic system combining Ru@ZIF-8 (zeolitic imidazolate framework-8) and CuO has been shown to be highly efficient for the sequential oxidation of an alcohol to an aldehyde, which then directly undergoes an aldol condensation with acetone to form the final product in high yield. thegoodscentscompany.com

Table 1: Comparison of Catalytic Systems for this compound and Related Syntheses

| Catalyst System | Reactants | Solvent/Conditions | Key Advantages |

|---|---|---|---|

| Calcium Hydroxide (Ca(OH)2) | Aromatic aldehydes, Acetone | Dilute aqueous Ethanol | Inexpensive, mild base, simple workup. thegoodscentscompany.com |

| Sodium Hydroxide (NaOH) | Benzaldehyde, Acetone | Surfactant-free emulsion (Water/Oil) | High selectivity (99 ± 1%), prevents side reactions, scalable. yourdolphin.com |

| Supported AuPd Nanoalloy | 4-Methoxybenzyl alcohol, Acetone | One-pot tandem reaction | Multifunctional catalyst for sequential reactions. google.com |

| Magnesium Complexes | Aromatic aldehydes, Acetone | Methanol (B129727) | Effective for C-C bond formation. thegoodscentscompany.com |

| Ru@ZIF-8 + CuO | Veratryl alcohol, Acetone | Biphasic Ionic Liquid/Water | Synergistic catalysis for sequential oxidation-condensation. thegoodscentscompany.com |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The structural features of this compound—a rigid aromatic ring, a spacer, and a polar carbonyl group—make it and its derivatives intriguing candidates for the construction of ordered supramolecular structures. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to guide molecules to self-assemble into larger, functional architectures. researchgate.netnih.gov

The anisylidene moiety is a known component in molecules that exhibit self-assembly. For instance, compounds like anisylidene-p-n-butylaniline (ABUTA) are used in the formation of nematic liquid crystals, a state of matter where molecules have long-range orientational order. doi.orgperfumersupplyhouse.com Research into cyclic monocarbonyl analogs of curcumin, which share structural similarities with this compound, shows they can form two-dimensional supramolecular structures through a network of N-H···O and C-H···O hydrogen bonds. researchgate.net

Furthermore, the anisylidene group has been incorporated as a protecting group (2',3'-O-anisylidene) in the synthesis of polynucleotide analogues. rsc.org In these complex biomimetic structures, evidence of base stacking was observed, an essential self-assembly feature in natural DNA and RNA driven by non-covalent interactions. rsc.org While direct research on the self-assembly of this compound itself is nascent, the behavior of related compounds suggests a strong potential for its use in designing new organogels, liquid crystals, and other self-assembling systems where its specific stereoelectronic properties can be exploited to direct molecular aggregation. researchgate.net

Application of this compound in the Synthesis of Advanced Materials

The reactivity of this compound's α,β-unsaturated ketone system and the properties of its anisole (B1667542) ring make it a valuable building block for advanced materials. A primary area of application is in the field of liquid crystals. google.comdoi.org Derivatives such as p-anisylidene-p-aminophenyl acetate (B1210297) and 1,4-bis(p-ethoxybenzylidene)cyclohexanone are components of nematic liquid crystalline materials, which are fundamental to display technologies. google.comduke.edu The rigid, elongated shape of these molecules, conferred by the anisylidene group, facilitates the formation of the ordered phases necessary for liquid crystal function. doi.org

Beyond liquid crystals, this compound serves as a precursor for functional polymers and materials. For example, N-(p-methoxy benzylidene)chitosan is a modified polymer whose properties are derived from the anisylidene unit. rsc.org The compound has also been identified as a useful model for developing immobilization strategies, where its reactive hydroxide and aldehyde-forming capabilities can be used to covalently link it to surfaces or polymer backbones. biosynth.com

In a different application, the hydrogenated form of this compound, 4-(4-methoxyphenyl)-2-butanone (B1665111) (also known as raspberry ketone methyl ether), is used as a "cosmeceutical" ingredient in skin-lightening cosmetic formulations, demonstrating its integration into functional material compositions. units.it The synthesis of polynucleotide analogues containing the 2',3'-O-anisylidene group also points toward its use in creating advanced biomaterials with specific recognition or structural properties. rsc.org

Investigation of this compound in Bio-Inspired Transformations

Bio-inspired transformations leverage principles from natural biological systems to perform chemical reactions. This compound is a key substrate in this area, particularly in enzymatic reductions and as part of systems that model enzyme activity.

A significant bio-inspired application is the biocatalytic reduction of the carbon-carbon double bond of this compound (4-(4-Methoxyphenyl)-3-buten-2-one) to produce its saturated counterpart, a valuable raspberry-scented flavor compound. google.comalfa-chemistry.com This transformation has been achieved using immobilized ene-reductases (ER) with glucose dehydrogenase (GDH) for cofactor regeneration. google.com This enzymatic approach offers high selectivity under mild conditions, mimicking natural metabolic pathways.

The synthesis of this compound itself can be seen through a bio-inspired lens. The aldol condensation reaction is fundamental in biochemistry, catalyzed by aldolase (B8822740) enzymes. Research using cupric ions to specifically catalyze the aldol condensation between aromatic aldehydes and acetone serves as a chemical model for the function of class II aldolases. thegoodscentscompany.com Additionally, the anisylidene group is used as an acetal (B89532) protecting group in the complex, multi-step synthesis of biologically crucial molecules like myo-inositol derivatives, which are vital components of cellular signaling pathways. rsc.org This strategy of protecting and deprotecting functional groups is a cornerstone of both biological synthesis and laboratory work inspired by it. researchgate.netrsc.orgnih.goveuropa.eu

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and complexity-building power. scribd.com this compound and its in-situ formation are emerging as important components in novel MCRs.

One notable example is the synthesis of complex cyclohexenone acid derivatives. madarcorporation.com In this process, this compound is generated in situ from p-anisaldehyde and acetone via an aldol condensation. madarcorporation.com This newly formed enone immediately participates in a subsequent reaction with phenylpyruvic acid, creating a highly functionalized carbocyclic scaffold in a one-pot, three-component process. madarcorporation.com This demonstrates the power of tandem reactions where the product of one reaction is the substrate for the next without isolation.

This compound derivatives have also been utilized in classical MCRs like the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound. europa.eu Furthermore, the α,β-unsaturated ketone structure of this compound makes it a suitable Michael acceptor. This reactivity has been exploited in reactions with thiocyanic acid to produce β-isothiocyanato ketones, which are versatile intermediates for synthesizing a wide array of nitrogen-containing heterocyclic compounds. The integration of this compound into such MCRs provides rapid access to diverse and complex molecular architectures relevant to medicinal chemistry and materials science. scribd.com

Table 2: Examples of Multicomponent Reactions Involving this compound or its In-Situ Formation

| Reaction Type | Key Reactants | Product Class | Significance |

|---|---|---|---|

| Tandem Aldol Condensation / Michael Addition | p-Anisaldehyde, Acetone, Phenylpyruvic Acid | Cyclohexenone Acids | Efficient one-pot synthesis of complex carbocycles. madarcorporation.com |

| Mannich Reaction | This compound derivatives, Amine, Aldehyde | Aminoalkylated ketones | Classic MCR for C-C and C-N bond formation. europa.eu |

| Michael Addition | This compound, Thiocyanic Acid (from NH4SCN/H2SO4) | β-isothiocyanato ketones | Creates versatile intermediates for heterocycle synthesis. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.